
1-(3-benzoylphenyl)-2-(4-bromophenyl)-6-phenyl-6,7-dihydro-5H-indol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Benzoylphenyl)-2-(4-bromophenyl)-6-phenyl-6,7-dihydro-5H-indol-4-one is a synthetic compound that has been studied for its potential applications in the field of pharmaceuticals and biochemistry. It is a heterocyclic compound with a phenyl group attached to the benzene ring, and a bromine atom attached to the indole ring. This compound has been studied for its ability to act as an inhibitor of enzymes, and has been used as a model compound in various research studies.
Applications De Recherche Scientifique
Sterically Encumbered Systems
Research by Shah et al. (2000) explored sterically demanding ligands for synthesizing compounds with two p-phenylene-bridged phosphorus centers. These materials are important for developing novel materials containing two low-coordinate phosphorus centers, bridged by a sterically encumbered phenylene unit (Shah, Concolino, Rheingold, & Protasiewicz, 2000).
Mesomorphic Properties of Bromo and Cyano Substituted Diarylethanes
Tinh, Zann, and Dubois (1979) synthesized two homologous series of diarylethanes, investigating the influence of the bromo or cyano group on mesomorphic range and clearing point. This research is significant in understanding the mesomorphic properties of such compounds (Tinh, Zann, & Dubois, 1979).
Synthesis, Spectroscopic Properties, and Antipathogenic Activity
Limban, Marutescu, and Chifiriuc (2011) focused on synthesizing acylthioureas and testing their interaction with bacterial cells. This research is crucial for the development of anti-microbial agents with antibiofilm properties, demonstrating potential in pharmaceutical applications (Limban, Marutescu, & Chifiriuc, 2011).
Synthesis of New 3-Substituted and Spiro 1,5-Benzodiazepin-2-Ones
Abdel-ghany et al. (2001) conducted a study on the synthesis of various derivatives of benzodiazepin-2-ones. This research contributes to the field of organic synthesis, particularly in creating compounds with potential pharmaceutical applications (Abdel-ghany, El-sayed, Khodairy, & Salah, 2001).
Novel Synthesis of Specific Phenylphenylmethanone
Suhana and Rajeswari (2017) developed a new method for synthesizing a specific type of phenylphenylmethanone, indicating an efficient route for producing potential biologically active compounds (Suhana & Rajeswari, 2017).
Synthesis of 1-Substituted Benzimidazoles
Lygin and Meijere (2009) explored the reaction of o-bromophenyl isocyanide with primary amines, leading to the production of 1-substituted benzimidazoles. Such studies are pivotal in developing new compounds for various chemical applications (Lygin & Meijere, 2009).
Propriétés
IUPAC Name |
1-(3-benzoylphenyl)-2-(4-bromophenyl)-6-phenyl-6,7-dihydro-5H-indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H24BrNO2/c34-27-16-14-23(15-17-27)30-21-29-31(19-26(20-32(29)36)22-8-3-1-4-9-22)35(30)28-13-7-12-25(18-28)33(37)24-10-5-2-6-11-24/h1-18,21,26H,19-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTDTDVJLWUMAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1N(C(=C2)C3=CC=C(C=C3)Br)C4=CC=CC(=C4)C(=O)C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H24BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-benzoylphenyl)-2-(4-bromophenyl)-6-phenyl-6,7-dihydro-5H-indol-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2674485.png)
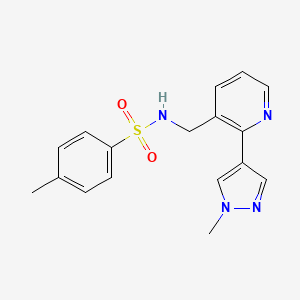
![(1S)-1-(3-Bicyclo[4.1.0]heptanyl)ethanamine](/img/structure/B2674487.png)
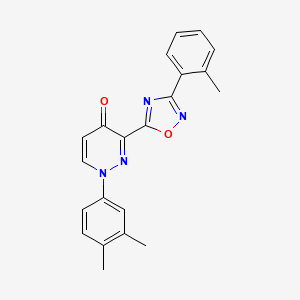
![(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(5-(4-methoxyphenyl)isoxazol-3-yl)methanone](/img/structure/B2674492.png)
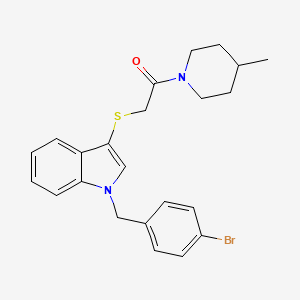
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2674494.png)
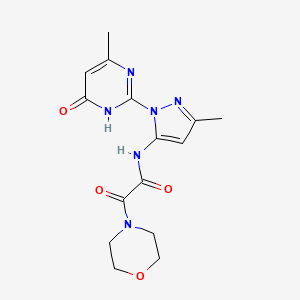
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-dimethoxybenzamide](/img/structure/B2674497.png)
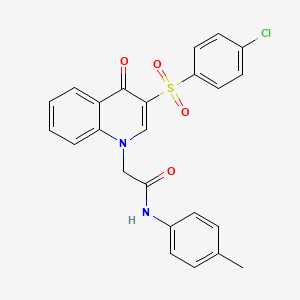
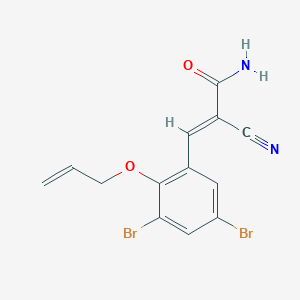
![1-(3,4-Dimethylphenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea](/img/structure/B2674504.png)
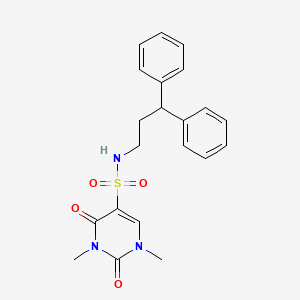
![2-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}-N,3-diisobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2674508.png)